(2S)-2,3-dihydro-2-phenyl-1H-Indole
Description
(2S)-2,3-Dihydro-2-phenyl-1H-Indole is a chiral indoline derivative characterized by a fused bicyclic structure comprising a benzene ring and a pyrrole ring. The stereochemistry at the C2 position (S-configuration) and the phenyl substituent at this position are critical to its physicochemical and biological properties. This compound serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals due to its structural rigidity and ability to interact with biological targets such as enzymes and receptors. Its planar aromatic system and electron-rich indole core enable π-π stacking and hydrogen-bonding interactions, making it a versatile scaffold in medicinal chemistry .
Properties
CAS No. |
917377-78-7 |
|---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2S)-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14-15H,10H2/t14-/m0/s1 |
InChI Key |
XZPFOJPRFUSEIH-AWEZNQCLSA-N |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-dihydro-2-phenyl-1H-Indole can be achieved through several methods. One common approach involves the reduction of 2-phenylindole using a suitable reducing agent. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method. Another method involves the use of sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves dissolving 2-phenylindole in a solvent such as ethanol or methanol, followed by the addition of a palladium catalyst. The mixture is then subjected to hydrogen gas under controlled pressure and temperature to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,3-dihydro-2-phenyl-1H-Indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-phenylindole using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of 2-phenylindoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or catalytic hydrogenation using Pd/C.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-phenylindole.
Reduction: 2-phenylindoline.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
(2S)-2,3-dihydro-2-phenyl-1H-Indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2,3-dihydro-2-phenyl-1H-Indole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2-Nitroindoline | 2-Aminoindoline |
|---|---|---|---|
| Molecular Weight | 195.11 | 253.10 | 223.12 |
| ¹³C-NMR (CH₂) | ~47.5 | 47.53 | 47.45 |
| ¹³C-NMR (C3) | ~102.6 | 102.68 | 101.99 |
| LogP (Calculated) | 3.2–3.5 | 2.8 | 2.1 |
Table 2: Hypothetical GABAA Receptor Binding Affinities (Inferred)
| Compound | α1β3γ2s (nM) | α5β3γ2 (nM) | Selectivity Ratio (α5/α1) |
|---|---|---|---|
| This compound | 150 | 300 | 2.0 |
| 2-Nitroindoline derivative | 200 | 50 | 0.25 |
| 2-Aminoindoline derivative | 100 | 400 | 4.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
